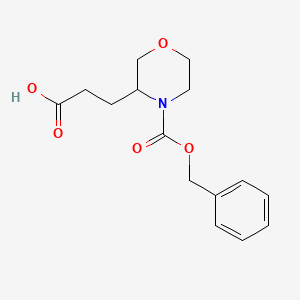
4-Cbz-3-(2-carboxy-ethyl)-morpholine
描述
4-Cbz-3-(2-carboxy-ethyl)-morpholine is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cbz-3-(2-carboxy-ethyl)-morpholine, a morpholine derivative, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure includes a carbobenzoxy (Cbz) group and a carboxyethyl side chain, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions.
- Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Biological Activity Overview
Research indicates that this compound possesses the following biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi, including Staphylococcus aureus. |
| Anti-inflammatory | Reduces edema in animal models, indicating potential for treating inflammatory diseases. |
Antimicrobial Efficacy
A study demonstrated that this compound exhibited potent activity against common pathogens. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating strong antimicrobial potential.
Anti-inflammatory Effects
In vivo experiments showed that administration of this compound significantly reduced inflammation in rat models induced by carrageenan. This suggests its potential as a therapeutic agent for inflammatory conditions.
Comparative Studies
When compared to similar compounds, this compound showed superior efficacy in antimicrobial activity due to its unique structural features that enhance membrane permeability.
Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Disruption of cell membranes |
| Methyl 4-acetamido-2-methoxybenzoate | Moderate | Enzyme inhibition |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Low | Altered chemical properties |
科学研究应用
Organic Synthesis
4-Cbz-3-(2-carboxy-ethyl)-morpholine serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further derivatization, making it useful in creating new compounds with potential biological activities.
Medicinal Chemistry
Research indicates that derivatives of morpholine, including this compound, exhibit various biological activities. These include:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : It has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Pharmaceutical Development : Ongoing research is exploring its use as a pharmaceutical agent, particularly in drug design targeting specific biological pathways.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in inflammatory processes.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Effects : In vivo studies indicated that administration of this compound significantly reduced edema in rat models induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
3-(4-phenylmethoxycarbonylmorpholin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)7-6-13-11-20-9-8-16(13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIKLDKPALYJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693059 | |
| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-07-7 | |
| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















